molecular formula C18H11ClN4O2S B2578285 (2Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(2-nitrophenyl)amino]prop-2-enenitrile CAS No. 476676-62-7

(2Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(2-nitrophenyl)amino]prop-2-enenitrile

Cat. No.: B2578285
CAS No.: 476676-62-7
M. Wt: 382.82
InChI Key: FGKYFABWDYJQBE-RAXLEYEMSA-N
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Description

This compound is a Z-configured α,β-unsaturated nitrile derivative featuring a 1,3-thiazole core substituted with a 4-chlorophenyl group at position 4 and a 2-nitrophenylamino moiety at position 2. The thiazole ring, a five-membered heterocycle with sulfur and nitrogen atoms, confers rigidity and electronic diversity, while the chlorophenyl and nitrophenyl groups introduce steric bulk and polarizability. The Z-configuration of the enenitrile group ensures specific spatial orientation, influencing intermolecular interactions such as hydrogen bonding and π-π stacking .

The compound’s structural validation has been confirmed via crystallographic methods (e.g., SHELX programs ), and its synthesis likely involves condensation reactions between thiazole precursors and nitro-substituted anilines.

Properties

IUPAC Name

(Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-nitroanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN4O2S/c19-14-7-5-12(6-8-14)16-11-26-18(22-16)13(9-20)10-21-15-3-1-2-4-17(15)23(24)25/h1-8,10-11,21H/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKYFABWDYJQBE-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(2-nitrophenyl)amino]prop-2-enenitrile, also known by its CAS number 450353-42-1, is a thiazole derivative that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C20H16ClN3S
  • Molecular Weight : 365.879 g/mol

The presence of the thiazole ring and nitrophenyl group suggests potential interactions with biological targets, particularly in cancer therapy and antimicrobial applications.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives, including this compound. Thiazole compounds are known to exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators such as p53 and cyclins.
  • Case Study : A study reported that thiazole derivatives demonstrated significant cytotoxicity against prostate cancer cells with IC50 values in the low micromolar range, indicating their potential as therapeutic agents in oncology .

Antimicrobial Activity

Thiazole derivatives have also been explored for their antimicrobial properties. The compound's structure suggests it may inhibit bacterial growth through interference with essential metabolic pathways.

  • Mechanism of Action : The compound may disrupt bacterial cell wall synthesis or inhibit nucleic acid synthesis, leading to bactericidal effects.
  • Research Findings : In vitro studies have shown that similar thiazole compounds exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Data Tables

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AnticancerProstate Cancer Cells5.0
AntimicrobialE. coli10.0
AntimicrobialS. aureus8.0

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often influenced by the substituents on the aromatic rings and the thiazole moiety itself. Modifications to these groups can enhance potency and selectivity:

  • Chlorophenyl Group : The presence of a chlorophenyl group has been associated with increased lipophilicity, which can enhance cellular uptake.
  • Nitrophenyl Group : The nitro group may contribute to electron-withdrawing effects that stabilize reactive intermediates during metabolic activation.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C18H10ClN3O2S
  • Molecular Weight : 367.81 g/mol
  • CAS Number : 313687-02-4

The structure features a thiazole ring, a nitrile group, and nitrophenyl moieties which are significant for its biological activity.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. Studies have shown that compounds similar to (2Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(2-nitrophenyl)amino]prop-2-enenitrile demonstrate effectiveness against various bacterial strains and fungi. For instance, derivatives of thiazole have been evaluated for their in vitro activity against Gram-positive and Gram-negative bacteria as well as fungal pathogens .

Anticancer Properties

The compound has been investigated for its anticancer potential. Thiazole derivatives are known to inhibit cancer cell proliferation. In particular, studies have reported that compounds with similar structures can induce apoptosis in cancer cell lines such as MCF7 (human breast adenocarcinoma) through various mechanisms including the modulation of cell cycle progression and induction of oxidative stress .

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction of this compound with biological targets. These studies help in understanding the binding affinities and modes of action of the compound against specific receptors involved in disease pathways, particularly in cancer treatment .

Case Study 1: Antimicrobial Evaluation

A study conducted on thiazole derivatives demonstrated that specific modifications to the thiazole ring enhanced antimicrobial activity against both bacterial and fungal strains. The findings suggested that substituents on the phenyl rings significantly influenced efficacy .

Case Study 2: Anticancer Activity

In another investigation, a series of thiazole-based compounds were synthesized and tested for their cytotoxic effects on various cancer cell lines. Results indicated that certain derivatives exhibited potent anticancer activity by inducing apoptosis through mitochondrial pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the (2Z)-prop-2-enenitrile backbone but differ in substituents on the thiazole ring and aromatic moieties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Substituents on Thiazole (Position 4) Substituents on Amino Group (Position 3) Molecular Weight (g/mol) Key Features Reference
Target Compound 4-(4-chlorophenyl) 2-nitrophenylamino 394.84 Strong electron-withdrawing nitro group enhances polarity; chloro substituent increases lipophilicity.
(2Z)-3-[(3-Chloro-2-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile 4-(4-nitrophenyl) 3-chloro-2-methylphenylamino 409.83 Nitrophenyl on thiazole increases electron deficiency; methyl group introduces steric hindrance.
(Z)-3-(2,4-dimethoxyanilino)-2-[4-(6-nitro-2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile 4-(6-nitro-2-oxochromen-3-yl) 2,4-dimethoxyphenylamino 476.45 Coumarin moiety adds fluorescence potential; methoxy groups improve solubility.
(2Z)-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-[4-(benzyloxy)phenyl]prop-2-enenitrile 4-(benzyloxy)phenyl Isoindole-dione ethyl chain 491.56 Benzyloxy group enhances aromatic stacking; isoindole-dione contributes to hydrogen bonding.

Key Findings from Comparative Analysis

Electronic Effects: The target compound’s 2-nitrophenylamino group is a stronger electron-withdrawing group (EWG) compared to the 3-chloro-2-methylphenylamino group in , leading to higher electrophilicity at the nitrile group.

Solubility and Lipophilicity :

  • Methoxy groups in improve aqueous solubility via hydrogen bonding, whereas the target compound’s chloro and nitro substituents increase logP values, favoring membrane permeability .
  • The isoindole-dione moiety in introduces polar carbonyl groups, balancing hydrophobicity from the benzyloxy group.

Biological Interactions :

  • The coumarin derivative in may exhibit fluorescence, enabling applications in bioimaging, unlike the target compound.
  • Steric hindrance from the methyl group in could reduce binding affinity in enzyme-active sites compared to the target compound’s planar nitro group.

Synthetic Complexity :

  • Compounds with extended conjugated systems (e.g., ) require multi-step syntheses involving cyclization and protection-deprotection strategies, whereas the target compound is synthesized via simpler condensation routes.

Graph Set Analysis of Hydrogen Bonding

Hydrogen-bonding patterns, critical for crystal packing and supramolecular assembly, vary significantly:

  • The target compound’s nitro group participates in C–H···O interactions, forming dimeric motifs, while methoxy groups in engage in O–H···N bonds, creating helical chains .

Similarity Coefficients

Using Tanimoto coefficients (Tc) for binary fingerprint comparisons:

  • The target compound shares ~75% structural similarity with (due to common thiazole and nitrile motifs) but <50% with (divergent substituents) .

Q & A

Q. What are the recommended synthetic routes for preparing (2Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(2-nitrophenyl)amino]prop-2-enenitrile?

  • Methodology : Use a multi-step synthesis involving: (i) Thiazole ring formation : Cyclocondensation of 4-(4-chlorophenyl)thiazole-2-amine with α-bromo ketones or via Hantzsch thiazole synthesis . (ii) Propenenitrile backbone : Knoevenagel condensation between the thiazole intermediate and a nitro-substituted benzaldehyde derivative, ensuring Z-configuration via steric control . (iii) Nitro group introduction : Electrophilic aromatic nitration under controlled conditions (e.g., HNO₃/H₂SO₄) .
  • Validation : Monitor reaction progress via TLC and confirm regiochemistry using 1H^{1}\text{H}-NMR coupling constants and NOESY for Z/E configuration .

Q. How can the structural identity of this compound be confirmed experimentally?

  • Basic Techniques :
  • Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to verify aromatic protons, nitrile (C≡N) peaks (~2200 cm⁻¹ in IR), and nitro group vibrations (~1520/1350 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns .
    • Advanced Confirmation : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement and ORTEP-3 for visualization .

Q. What are the key stability considerations for this compound under laboratory conditions?

  • Degradation Risks :
  • Photodegradation : Nitro groups may undergo photoreduction; store in amber vials under inert gas .
  • Hydrolysis : The nitrile group is susceptible to hydrolysis in acidic/alkaline conditions; monitor via HPLC .
    • Stability Assays : Accelerated stability testing (40°C/75% RH) over 14 days with LC-MS analysis .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and computational models be resolved?

  • Case Study : If DFT-predicted 13C^{13}\text{C}-NMR shifts deviate from experimental (i) Re-optimize the molecular geometry using higher-level theory (e.g., B3LYP/6-311+G(d,p)) . (ii) Validate hydrogen bonding patterns via SCXRD (e.g., C–H···O/N interactions) and compare with graph-set analysis .
  • Example : Discrepancies in nitro group orientation may arise from crystal packing effects not captured in gas-phase calculations .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

  • SAR Workflow : (i) Structural Modifications : Replace the 2-nitrophenyl group with electron-withdrawing (e.g., CF₃) or donating (e.g., OMe) groups to probe electronic effects . (ii) Biological Assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR . (iii) Crystallographic Insights : Map binding modes via protein-ligand co-crystallography .

Q. How can tautomerism or polymorphism impact the interpretation of crystallographic data?

  • Tautomerism : The enenitrile moiety may exhibit keto-enol tautomerism; confirm via SCXRD bond lengths (C=C vs. C–O) and Hirshfeld surface analysis .
  • Polymorphism : Screen crystallization solvents (e.g., DMSO vs. EtOH) to isolate polymorphs. Use DSC/TGA to assess thermal stability differences .

Q. What computational methods are suitable for predicting intermolecular interactions in crystal packing?

  • Tools :
  • Hirshfeld Surface Analysis : Quantify close contacts (e.g., C–H···π, π-π stacking) using CrystalExplorer .
  • DFT-D3 : Include dispersion corrections to model van der Waals interactions in lattice energy calculations .
    • Case Study : Compare predicted vs. observed hydrogen-bonding networks in SHELX-refined structures .

Q. How can synthetic yields be optimized for scale-up without compromising stereochemical purity?

  • Approaches : (i) Catalysis : Use chiral auxiliaries or asymmetric organocatalysts to enhance Z-selectivity . (ii) Green Chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or PEG . (iii) Process Monitoring : In-line FTIR to track intermediate formation and minimize side reactions .

Methodological Resources

  • Crystallography : SHELXL for refinement , ORTEP-3 for visualization , and WinGX for data processing .
  • Spectroscopy : Gaussian 16 for NMR prediction , Mercury for XRD pattern simulation .

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